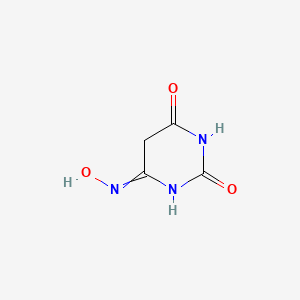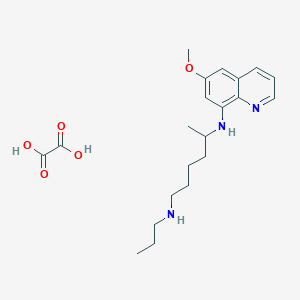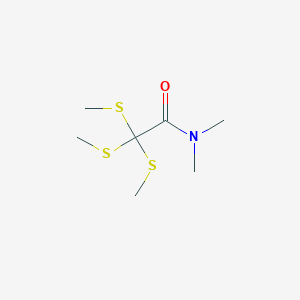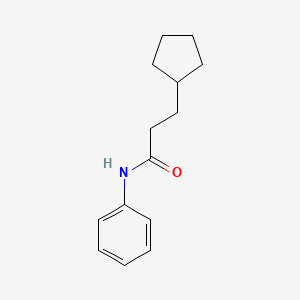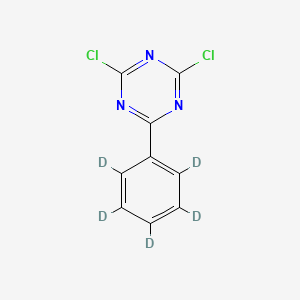![molecular formula C22H18O5S B14009953 2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate CAS No. 40583-98-0](/img/structure/B14009953.png)
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C22H18O5S and a molecular weight of 394.44 g/mol . This compound is characterized by the presence of a phenyloxirane moiety, a carbonyl group, and a methylbenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of phenyloxirane with a carbonyl-containing compound under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
Properties
CAS No. |
40583-98-0 |
|---|---|
Molecular Formula |
C22H18O5S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-(3-phenyloxirane-2-carbonyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H18O5S/c1-15-11-13-17(14-12-15)28(24,25)27-19-10-6-5-9-18(19)20(23)22-21(26-22)16-7-3-2-4-8-16/h2-14,21-22H,1H3 |
InChI Key |
PSLFAUHUATXKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


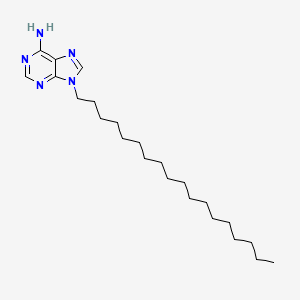
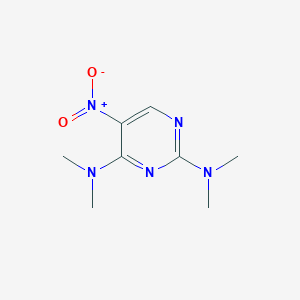
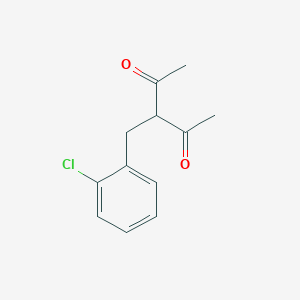
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
